molecular formula C21H30O2 B13424206 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate

17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate

Cat. No.: B13424206
M. Wt: 314.5 g/mol
InChI Key: UABJXZFRRTWBFQ-WTNASJBWSA-N
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Description

17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is a synthetic steroidal compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate typically involves multiple steps, starting from basic steroidal precursors. The process often includes:

    Starting Material: The synthesis begins with a suitable steroidal precursor.

    Functional Group Modification: Introduction of functional groups at specific positions on the steroid nucleus.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-beta position to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Large quantities of reactants are processed in batches.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anabolic and androgenic properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate involves its interaction with specific molecular targets, including:

    Androgen Receptors: The compound binds to androgen receptors, modulating gene expression and protein synthesis.

    Signaling Pathways: It influences various signaling pathways involved in cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Testosterone Acetate: Another anabolic-androgenic steroid with similar properties.

    Nandrolone Decanoate: A synthetic anabolic steroid with a different ester group.

    Methandrostenolone: A synthetic anabolic steroid with a different structure.

Uniqueness

17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its acetate ester group enhances its stability and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

[(3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H30O2/c1-13-4-6-18-17(13)8-9-20-19(18)7-5-15-12-16(23-14(2)22)10-11-21(15,20)3/h5,16,18-20H,4,6-12H2,1-3H3/t16-,18+,19-,20-,21-/m0/s1

InChI Key

UABJXZFRRTWBFQ-WTNASJBWSA-N

Isomeric SMILES

CC1=C2CC[C@H]3[C@H]([C@@H]2CC1)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C

Canonical SMILES

CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)OC(=O)C)C

Origin of Product

United States

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